molecular formula C22H30N8 B11262850 1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine

1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine

Cat. No.: B11262850
M. Wt: 406.5 g/mol
InChI Key: BGSMHPCCOSDEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of multiple functional groups, including piperazine, pyrazolo[3,4-D]pyrimidine, and benzyl moieties, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine involves several steps:

Chemical Reactions Analysis

1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzyl moieties, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can be employed to modify the pyrazolo[3,4-D]pyrimidine ring, resulting in the formation of reduced derivatives with altered biological activities.

Scientific Research Applications

1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C22H30N8

Molecular Weight

406.5 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-1-methyl-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H30N8/c1-26-8-12-29(13-9-26)21-19-16-23-27(2)20(19)24-22(25-21)30-14-10-28(11-15-30)17-18-6-4-3-5-7-18/h3-7,16H,8-15,17H2,1-2H3

InChI Key

BGSMHPCCOSDEAL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=C2C=NN3C)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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